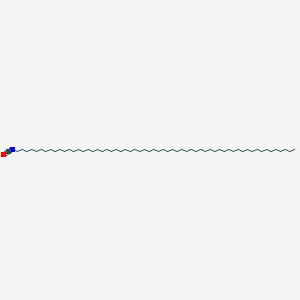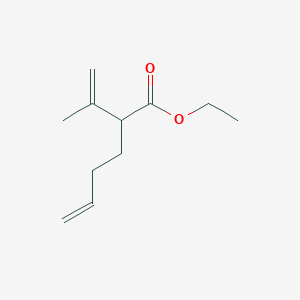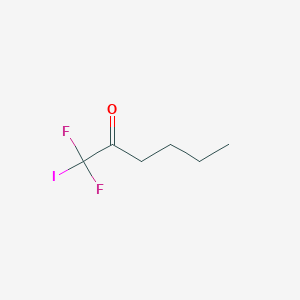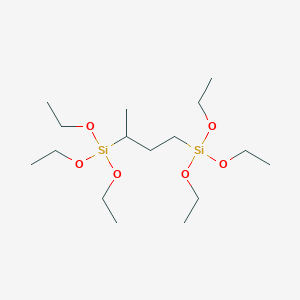
1-Isocyanatohexacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanatohexacontane is an organic compound with the molecular formula C₆₁H₁₁₉NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes and other polymers .
Preparation Methods
1-Isocyanatohexacontane can be synthesized through several methods. One common approach involves the reaction of hexacontane with phosgene (COCl₂) in the presence of a suitable catalyst. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield this compound and hydrogen chloride (HCl) . Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Chemical Reactions Analysis
1-Isocyanatohexacontane undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ureas or amides.
Reduction: Reduction reactions typically yield amines.
Substitution: It reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively
Common reagents used in these reactions include alcohols, amines, and water. For example, the reaction with water produces carbon dioxide and an amine:
R-NCO+H2O→R-NH2+CO2
Scientific Research Applications
1-Isocyanatohexacontane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isocyanatohexacontane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of polyurethanes, where the isocyanate reacts with polyols to form urethane linkages . The molecular targets and pathways involved include the formation of stable urethane and urea bonds, which contribute to the mechanical and chemical properties of the resulting polymers .
Comparison with Similar Compounds
1-Isocyanatohexacontane can be compared with other isocyanates such as:
Hexyl isocyanate (C₇H₁₃NO): Similar in structure but with a shorter carbon chain.
Phenyl isocyanate (C₇H₅NO): Contains an aromatic ring, leading to different reactivity and applications.
Methyl isocyanate (C₂H₃NO): Much smaller and more volatile, used in different industrial applications.
This compound is unique due to its long carbon chain, which imparts distinct physical properties and makes it suitable for specific applications in high-performance materials .
Properties
CAS No. |
189082-87-9 |
|---|---|
Molecular Formula |
C61H121NO |
Molecular Weight |
884.6 g/mol |
IUPAC Name |
1-isocyanatohexacontane |
InChI |
InChI=1S/C61H121NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-62-61-63/h2-60H2,1H3 |
InChI Key |
HWBODSHSLOCOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)




![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)


![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)

